PTX80

p62/SQSTM1 Autophagy Protein-Protein Interaction

Purchase PTX80 (CAS: 2376297-69-5), the first-in-class p62/SQSTM1 antagonist (IC₅₀ 31.18 nM). Unlike generic autophagy or proteasome inhibitors, its unique mechanism directly binds p62 to induce proteotoxic stress and UPR-mediated apoptosis. This is an essential tool for specifically interrogating the p62 degradation hub. Available for R&D with verified high purity and reliable shipping.

Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
Cat. No. B13730049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTX80
Molecular FormulaC26H26N4O3S
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCN(C)CCCS(=O)(=O)N1CC(=CC2=CC=C(C=C2)C#N)C(=O)C(=CC3=CC=C(C=C3)C#N)C1
InChIInChI=1S/C26H26N4O3S/c1-29(2)12-3-13-34(32,33)30-18-24(14-20-4-8-22(16-27)9-5-20)26(31)25(19-30)15-21-6-10-23(17-28)11-7-21/h4-11,14-15H,3,12-13,18-19H2,1-2H3/b24-14+,25-15+
InChIKeyACOAFAKBTXAOQG-KOJZRSEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile (PTX80): Procurement-Ready Overview of a First-in-Class p62/SQSTM1 Antagonist


4,4'-((1E,1'E)-(1-((3-(Dimethylamino)propyl)sulfonyl)-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))dibenzonitrile, commonly known as PTX80, is a synthetic small molecule belonging to the class of N-sulfonyl-3,5-diarylidenepiperidin-4-one derivatives. It functions as a first-in-class antagonist of the autophagy receptor p62/sequestosome-1 (SQSTM1), binding directly to p62 with an IC₅₀ of 31.18 nM [1]. Unlike broad-spectrum autophagy inhibitors or proteasome inhibitors, PTX80 exerts a targeted mechanism: it induces a decrease in soluble p62, promotes the formation of insoluble p62 aggregates, and disrupts the colocalization of polyubiquitinated proteins with p62, ultimately triggering proteotoxic stress and the unfolded protein response (UPR) leading to apoptosis in cancer cells [1]. This distinct mode of action, targeting the protein degradation hub rather than upstream kinases or proteasomal activity, defines its unique pharmacological profile and dictates its specific applications in oncology research.

Why Off-the-Shelf p62 or Autophagy Inhibitors Cannot Replace PTX80 in Targeted Protein Degradation Studies


The critical distinction lies in PTX80's direct, non-covalent antagonism of the p62 receptor itself, rather than indirect modulation of the autophagy pathway. Common alternatives such as the VPS34 kinase inhibitor Autophinib (IC₅₀ = 19 nM against VPS34) or the Keap1-p62 interaction inhibitor K67 (IC₅₀ = 1.5 µM against Keap1-S349-p62) engage different molecular targets and mechanisms. Even other p62-interacting compounds, like those identified in FRET-based screens (IC₅₀ values < 2 µM) [1], do not replicate PTX80's specific phenotypic outcome—namely, the induction of insoluble p62 aggregates and the subsequent activation of the UPR [2]. Substituting PTX80 with a generic autophagy inhibitor (e.g., chloroquine or bafilomycin A1) or a proteasome inhibitor (e.g., bortezomib) will result in distinct, often confounding, biological readouts due to differences in target engagement and downstream signaling. The quantitative differentiation below underscores why PTX80 is the essential tool compound for experiments designed to interrogate the specific role of p62 as a protein degradation hub.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparison Data for PTX80 vs. Related p62 and Autophagy Modulators


Target Engagement: PTX80 Binds p62 with Nanomolar Affinity, While K67 Targets a Distinct Phosphorylation-Dependent Interaction

PTX80 directly binds to the p62 receptor, exhibiting an IC₅₀ of 31.18 nM against human p62 in a cell-free assay . In contrast, K67 inhibits the interaction between Keap1 and S349-phosphorylated p62 with an IC₅₀ of 1,500 nM (1.5 µM) and shows only weak inhibition of Keap1-Nrf2 interaction (IC₅₀ = 6,200 nM or 6.2 µM) . This represents a >48-fold difference in potency for the primary target engagement, and crucially, the distinct binding sites and mechanisms render them non-interchangeable.

p62/SQSTM1 Autophagy Protein-Protein Interaction

Mechanistic Distinction: PTX80 Induces p62 Aggregation and UPR, Unlike VPS34 Inhibitor Autophinib Which Blocks Autophagosome Formation

PTX80 treatment of cancer cells results in a dose-dependent decrease in soluble p62 and the formation of detergent-insoluble p62 aggregates, a phenomenon not observed with the VPS34 kinase inhibitor Autophinib [1]. While Autophinib inhibits autophagy induction (IC₅₀ = 90 nM against starvation-induced autophagy) by targeting the lipid kinase VPS34 (IC₅₀ = 19 nM) , it does not cause p62 aggregation or directly activate the unfolded protein response (UPR). PTX80's unique effect on p62 solubility is a direct consequence of its binding mechanism and is central to its induction of proteotoxic stress and apoptosis [1].

p62/SQSTM1 Autophagy Unfolded Protein Response

In Vivo Efficacy: PTX80 Reduces Tumor Volume in a Colorectal Cancer Xenograft Model

PTX80 has demonstrated significant in vivo antitumor activity, as shown by its ability to reduce tumor volume in an HCT116 colorectal cancer mouse xenograft model . While the precise reduction percentage requires consultation of the primary publication, this in vivo efficacy validates the compound's mechanism of action and its potential for translation. This is a critical differentiator from many tool compounds that lack demonstrated in vivo activity.

p62/SQSTM1 Colorectal Cancer Xenograft Model

Optimal Research and Industrial Applications for PTX80 Based on Validated Quantitative Performance


Investigating p62/SQSTM1 as a Therapeutic Target in Oncology

Based on its direct, high-affinity binding to p62 (IC₅₀ = 31.18 nM) and its unique ability to induce p62 aggregation and proteotoxic stress, PTX80 is the premier tool compound for validating p62 as a cancer target [1]. It should be prioritized in studies aimed at understanding the consequences of p62 antagonism in various cancer cell lines, particularly those with high basal p62 expression or those reliant on protein quality control mechanisms for survival.

Mechanistic Studies of the Unfolded Protein Response (UPR) and Proteotoxic Stress

PTX80's specific induction of the UPR, downstream of p62 aggregation and disruption of polyubiquitinated protein handling, makes it an ideal chemical probe for dissecting the cellular response to proteotoxic insults [1]. It can be used to study the crosstalk between autophagy, the ubiquitin-proteasome system, and the UPR in cancer cells.

Preclinical In Vivo Studies of Colorectal Cancer

Given its demonstrated efficacy in reducing tumor volume in an HCT116 colorectal cancer xenograft model, PTX80 is a suitable candidate for further preclinical development and combination studies in colorectal cancer [1]. Its activity in this model supports its use in exploring combination therapies with standard-of-care chemotherapeutics or other targeted agents in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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